molecular formula C15H22O B2842549 4-(trans-4-Propylcyclohexyl)phenol CAS No. 83167-91-3

4-(trans-4-Propylcyclohexyl)phenol

Cat. No.: B2842549
CAS No.: 83167-91-3
M. Wt: 218.34
InChI Key: AHAZEMSUUYFDMM-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenol is an organic compound with the molecular formula C15H22O It is characterized by a phenol group attached to a cyclohexyl ring, which is further substituted with a propyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Propylcyclohexyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and trans-4-propylcyclohexanol.

    Reaction Conditions: The phenol undergoes a Friedel-Crafts alkylation reaction with trans-4-propylcyclohexanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexyl derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

4-(trans-4-Propylcyclohexyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in electron transfer reactions, influencing the activity of target molecules. The trans-4-propylcyclohexyl moiety provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trans-4-Butylcyclohexyl)phenol
  • 4-(trans-4-Pentylcyclohexyl)phenol
  • 4-(trans-4-Hexylcyclohexyl)phenol

Uniqueness

4-(trans-4-Propylcyclohexyl)phenol is unique due to its specific propyl substitution, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-(4-propylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAZEMSUUYFDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002322, DTXSID301286600
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81936-33-6, 152126-35-7
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-propylcyclohexyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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